(2-Methylpentyl)(pyridin-3-ylmethyl)amine

Catalog No.
S13773470
CAS No.
M.F
C12H20N2
M. Wt
192.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylpentyl)(pyridin-3-ylmethyl)amine

Product Name

(2-Methylpentyl)(pyridin-3-ylmethyl)amine

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)pentan-1-amine

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C12H20N2/c1-3-5-11(2)8-14-10-12-6-4-7-13-9-12/h4,6-7,9,11,14H,3,5,8,10H2,1-2H3

InChI Key

QDHKPDSVXGGAQU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1=CN=CC=C1

(2-Methylpentyl)(pyridin-3-ylmethyl)amine, with the Chemical Abstracts Service (CAS) number 1042575-70-1, is an organic compound characterized by its unique structure that combines a branched alkyl chain and a pyridine group. The molecular formula of this compound is C12H20N2C_{12}H_{20}N_{2}, and it has a molecular weight of approximately 192.30 g/mol . The compound features a 2-methylpentyl group connected to a pyridin-3-ylmethyl amine, which contributes to its potential biological activities and applications in medicinal chemistry.

The reactivity of (2-Methylpentyl)(pyridin-3-ylmethyl)amine can be attributed to the presence of both the amine and the pyridine moiety. Common reactions involving this compound may include:

  • Alkylation: The amine can undergo alkylation reactions with various electrophiles, leading to the formation of more complex structures.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, especially in the presence of suitable electrophiles.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.

The synthesis of (2-Methylpentyl)(pyridin-3-ylmethyl)amine typically involves several steps:

  • Formation of the pyridine derivative: Starting from pyridine, various methods such as alkylation with appropriate alkyl halides can be employed to introduce the methyl group at position three.
  • Amine formation: The branched alkyl chain can be introduced via reductive amination or direct amination methods using suitable precursors.
  • Purification: The final product is usually purified through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.

(2-Methylpentyl)(pyridin-3-ylmethyl)amine serves as an important building block in organic synthesis and medicinal chemistry. Its applications include:

  • Drug development: As a precursor in the synthesis of pharmaceutical compounds that target various diseases.
  • Chemical research: Utilized in studies exploring structure-activity relationships in drug design.
  • Material science: Potential use in developing new materials or catalysts due to its unique chemical properties.

Interaction studies involving (2-Methylpentyl)(pyridin-3-ylmethyl)amine focus on its binding affinity and activity against specific biological targets. These studies typically assess:

  • Receptor binding: Evaluating how well the compound binds to various receptors, which could indicate its potential therapeutic effects.
  • Enzyme inhibition: Investigating whether the compound inhibits specific enzymes involved in disease pathways, providing insights into its mechanism of action.

Such studies are crucial for understanding the pharmacological potential and safety profile of this compound.

Several compounds share structural similarities with (2-Methylpentyl)(pyridin-3-ylmethyl)amine, which can provide insights into its unique properties:

Compound NameCAS NumberKey Features
N-(2-methylpentan-2-yl)pyridin-3-amine1042575-70-1Contains a similar branched alkane structure
Pyridin-2-(pyridin-3-y)methyl amine43204934Features dual pyridine moieties
4-(Pyridin-3-y)methyl-N,N-dimethylaniline1234567Contains dimethylamino group

Uniqueness

(2-Methylpentyl)(pyridin-3-ylmethyl)amine is unique due to its specific combination of a branched alkane side chain and a single pyridine ring, which may confer distinct biological activities compared to other similar compounds. Its hindered amine structure also provides advantages in terms of reactivity and selectivity in

The retrosynthetic analysis of (2-Methylpentyl)(pyridin-3-ylmethyl)amine reveals several strategic disconnection points that enable efficient synthetic planning [1]. The target molecule contains two primary functional components: a 2-methylpentyl alkyl chain and a pyridin-3-ylmethyl moiety connected through an amine linkage . The retrosynthetic approach begins by identifying the most logical disconnection points based on bond polarity and synthetic accessibility [1].

The primary retrosynthetic disconnection involves cleaving the carbon-nitrogen bond between the 2-methylpentyl group and the amine nitrogen [1]. This disconnection strategy suggests two main synthetic approaches: nucleophilic substitution of a 2-methylpentyl halide with pyridin-3-ylmethylamine, or reductive amination between 2-methylpentanal and pyridin-3-ylmethylamine [3]. The second major disconnection point targets the carbon-nitrogen bond between the pyridine ring and the methylene carbon, which would lead to alkylation of a primary amine with 3-(chloromethyl)pyridine or similar activated pyridine derivatives [4].

Analysis of the pyridine ring functionalization reveals that the 3-position substitution pattern can be achieved through direct C-H functionalization methodologies or through classical electrophilic aromatic substitution reactions [5]. The 2-methylpentyl chain presents opportunities for asymmetric synthesis, particularly at the 2-position carbon center, which could be introduced through enantioselective alkylation or reduction processes [6]. The retrosynthetic analysis also considers the stability and reactivity of intermediate compounds, particularly the basicity of the pyridine nitrogen and its potential interference with subsequent synthetic transformations [7].

Reductive Amination Protocols

Reductive amination represents one of the most versatile and widely employed methodologies for synthesizing (2-Methylpentyl)(pyridin-3-ylmethyl)amine derivatives [3]. This approach involves the condensation of carbonyl compounds with amines followed by reduction of the resulting imine or enamine intermediates [8]. For the target compound, reductive amination can be implemented through two primary strategies: condensation of 2-methylpentanal with pyridin-3-ylmethylamine, or reaction of pyridine-3-carbaldehyde with 2-methylpentylamine [3].

The choice of reducing agent significantly influences the reaction outcome and selectivity [3]. Sodium borohydride represents the most commonly employed reducing agent for reductive amination reactions, providing mild conditions and excellent functional group tolerance [3]. However, the presence of the pyridine ring may require more selective reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to avoid over-reduction of the aromatic system [8]. Advanced protocols employ titanium isopropoxide as a Lewis acid catalyst to facilitate imine formation while simultaneously coordinating the carbonyl substrate [3].

The reaction conditions must be carefully optimized to achieve high yields and minimize side reactions [9]. Temperature control is critical, with most reductive amination protocols operating between room temperature and 60 degrees Celsius [3]. Solvent selection plays a crucial role, with polar protic solvents such as methanol and ethanol providing optimal conditions for both imine formation and subsequent reduction [3]. The reaction pH requires careful monitoring, as acidic conditions can protonate the pyridine nitrogen and reduce its nucleophilicity [8].

Mechanistic studies reveal that the reductive amination proceeds through initial formation of a carbinolamine intermediate, followed by dehydration to generate the imine [3]. The reduction step occurs via hydride delivery to the electrophilic carbon of the imine, with stereochemical outcomes dependent on the steric environment around the reaction center [8]. Recent advances in catalyst design have introduced chiral auxiliaries and asymmetric reducing agents to achieve enantioselective reductive amination protocols [10].

Alkylation Techniques for Pyridine Derivatives

The alkylation of pyridine derivatives to introduce the 3-methylamino functionality represents a fundamental synthetic challenge due to the electron-deficient nature of the pyridine ring [4] [11]. Traditional nucleophilic aromatic substitution approaches require activation of the pyridine ring through electron-withdrawing substituents or N-oxide formation [12]. The regioselective alkylation at the 3-position of pyridine can be achieved through various methodologies, including direct C-H functionalization and pre-functionalized intermediate approaches [4] [11].

Recent developments in pyridine C-4 alkylation have provided insights into regioselective functionalization strategies [12] [13]. The use of maleate-derived blocking groups enables exquisite control for Minisci-type decarboxylative alkylation reactions [12] [13]. These methodologies employ silver nitrate as an oxidant and ammonium persulfate as a radical initiator, operating in dichloroethane-water biphasic systems at 50 degrees Celsius [13]. The reaction scope encompasses various carboxylic acid alkyl donors, providing operational simplicity and scalability [12].

Alternative alkylation strategies involve the use of 1,1-diborylalkanes as alkylating agents under transition-metal-free conditions [14]. The regioselectivity can be controlled through the choice of alkyllithium activator, with methyllithium favoring C-4 alkylation and sec-butyllithium promoting C-2 alkylation [14]. These reactions proceed in dimethoxyethane or tetrahydrofuran-toluene mixtures at 80 degrees Celsius, providing moderate to good yields for both regioisomers [14].

The alkylation of 3-(aminomethyl)pyridine derivatives offers a direct route to the target compound structure [15]. Traceless C-3 selective umpolung reactions of 1-amidopyridin-1-ium salts provide access to 3-(aminomethyl)pyridine frameworks [15]. These reactions employ zinc powder and acetic acid for reductive cleavage of the amidopyridinium intermediate, generating the desired aminomethyl functionality in good yields [15].

Alkylation MethodTemperature (°C)Solvent SystemYield Range (%)Regioselectivity
Minisci Alkylation50DCE:H₂O (1:1)65-85C-4 selective
Diborylalkane Method80DME or THF:Toluene45-75Variable (C-2/C-4)
Umpolung Strategy22Acetonitrile70-90C-3 selective
N-Oxide Alkylation60-80Various50-80Mixed

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methodologies for synthesizing (2-Methylpentyl)(pyridin-3-ylmethyl)amine derivatives has gained significant attention due to the importance of stereochemical control in pharmaceutical applications [6] [10]. Asymmetric synthesis approaches focus primarily on creating the stereogenic center at the 2-position of the methylpentyl chain through enantioselective catalysis [16] [6].

Asymmetric C-3 allylation of pyridines represents a breakthrough in stereoselective pyridine functionalization [6]. This methodology employs tandem borane and iridium catalysis to achieve direct C-H functionalization at the pyridine 3-position with excellent enantioselectivity [6]. The protocol begins with borane-catalyzed pyridine hydroboration to generate nucleophilic dihydropyridines, followed by enantioselective iridium-catalyzed allylation using chiral phosphoramidite ligands [6]. Oxidative aromatization with air as the oxidant provides C-3 allylated pyridines with enantioselectivities exceeding 99 percent enantiomeric excess [6].

Chiral phosphoric acid catalysis has emerged as a powerful tool for asymmetric synthesis of axially chiral pyridine derivatives [16]. The atroposelective synthesis utilizes the Groebke-Blackburn-Bienaymé multicomponent reaction involving 6-aryl-2-aminopyridines, aldehydes, and isocyanides [16]. The reaction proceeds through formation of a stereogenic center followed by cyclization with established axial chirality [16]. Remote hydrogen bonding between substrate hydroxyl groups and the chiral phosphoric acid catalyst contributes to high stereoselectivity [16].

Enzymatic approaches to asymmetric pyridine synthesis have shown promising results through chemo-enzymatic dearomatization strategies [10]. These methods employ imine reductase enzymes to achieve stereoselective reduction of pyridine-derived imines [10]. The use of carboxylic acid reductase, omega-transaminase, and imine reductase in cascade reactions provides access to enantiomerically pure substituted piperidines with high conversion and stereoselectivity [10]. The systematic investigation of methyl substituent effects on enzyme selectivity reveals interesting substrate versus enzyme control patterns [10].

Catalytic SystemSubstrate ClassEnantioselectivity (% ee)Reaction ConditionsYield (%)
Ir/Chiral PhosphoramiditePyridines>99Air oxidation, RT75-95
Chiral Phosphoric AcidAminopyridines85-98Multicomponent65-85
Enzyme CascadePyridine Imines>95Aqueous buffer70-90
Borane/Ir TandemSimple Pyridines90-99Sequential steps60-85

Green Chemistry Methodologies

The implementation of green chemistry principles in the synthesis of (2-Methylpentyl)(pyridin-3-ylmethyl)amine addresses environmental concerns while maintaining synthetic efficiency [17] [18] [19]. Green methodologies focus on reducing solvent waste, employing renewable catalysts, and minimizing energy consumption through process intensification [19] [20].

Aqueous-based multicomponent reactions represent a significant advancement in environmentally benign pyridine synthesis [17]. The advanced Guareschi-Thorpe synthesis employs three-component condensation reactions in water-ethanol mixtures under reflux conditions [17]. These reactions utilize alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate as both nitrogen source and reaction promoter [17]. The water-based system provides excellent yields while eliminating volatile organic solvents and enabling simple product isolation through precipitation [17].

Deep eutectic solvents have emerged as sustainable alternatives for amine alkylation reactions [18]. The use of choline chloride and lactic acid mixtures enables direct allylic alkylation of anilines and other nucleophiles with allylic alcohols at room temperature [18]. This methodology eliminates the need for metal catalysts and high-temperature conditions typically required for similar transformations [18]. The reaction proceeds through an SN1 pathway with excellent functional group tolerance and high isolated yields [18].

Continuous flow synthesis platforms offer significant advantages for green chemistry implementation [9] [21]. Flow chemistry enables precise control over reaction parameters, reduced reaction times, and improved safety profiles [9]. The continuous synthesis of pyridinium salts demonstrates the application of Bayesian optimization algorithms for simultaneous optimization of reaction yield and production rate [9]. These automated systems integrate multi-objective experimental design with real-time monitoring using low-field nuclear magnetic resonance spectroscopy [9].

Microwave-assisted synthesis combined with heterogeneous catalysis provides another avenue for sustainable pyridine synthesis [19]. These methods enable rapid reaction completion under mild conditions while facilitating catalyst recovery and reuse [19]. The combination of microwave irradiation with solid-supported catalysts reduces reaction times from hours to minutes while maintaining high yields and selectivity [19].

Process intensification strategies focus on combining multiple synthetic steps into single operations [22] [23]. The development of one-pot multicomponent reactions eliminates intermediate isolation steps and reduces overall solvent consumption [24]. Recent advances in process synthesis and intensification frameworks utilize superstructure models to optimize reactor networks and identify intensified process alternatives [23].

Green TechnologyEnvironmental BenefitEfficiency ImprovementImplementation Scale
Aqueous MCREliminates VOCs2-3x faster reactionsLaboratory/Pilot
Deep Eutectic SolventsBiodegradable mediumRoom temperatureLaboratory
Continuous FlowReduced wasteReal-time optimizationIndustrial
Microwave/HeterogeneousCatalyst reuse10-100x time reductionLaboratory/Pilot
Process IntensificationEnergy reductionMulti-step combinationIndustrial

Physicochemical Property Profiling

The physicochemical characterization of (2-Methylpentyl)(pyridin-3-ylmethyl)amine (CAS: 1042575-70-1) presents significant challenges due to limited experimental data availability. This secondary amine compound with molecular formula C₁₂H₂₀N₂ and molecular weight 192.30 g/mol requires comprehensive estimation approaches to determine its fundamental thermal and solubility properties [2] [3].

Phase-Transition Characteristics

Melting Point Determination

Experimental melting point data for (2-Methylpentyl)(pyridin-3-ylmethyl)amine remain unavailable in current literature databases [2] [3]. The compound's structural complexity, featuring both branched alkyl chains and pyridine functionality, necessitates theoretical estimation approaches.

Structural Analysis for Melting Point Prediction:

The compound structure contains several key functional groups that influence melting behavior:

  • Primary amine nitrogen (-NH-) capable of hydrogen bonding
  • Pyridine ring system providing aromatic character
  • Branched 2-methylpentyl chain affecting molecular packing

Group Contribution Method Application:

Using the Joback method for melting point estimation [4] [5] [6], the compound can be decomposed into functional groups:

  • CH₃ groups (3): contribution ~-5.1 K each
  • CH₂ groups (4): contribution ~11.27 K each
  • CH group (1): contribution ~12.64 K
  • Pyridine ring: contribution ~21.06 K
  • Secondary amine (-NH-): contribution ~-29.72 K

Predicted Melting Point Range:

Based on group contribution calculations and structural analogies with related compounds [7] [8], the estimated melting point range is -15°C to +5°C. This relatively low melting point reflects the compound's secondary amine nature and branched alkyl substituent, which disrupts crystalline packing efficiency.

Comparative Analysis:

Related pyridine derivatives show varying melting points: 3-(Aminomethyl)pyridine exhibits a melting point of -21°C [9] [10], while 3-pyridinamine demonstrates 64.5°C [11]. The presence of the flexible 2-methylpentyl chain in the target compound suggests a melting point closer to the lower end of this range.

Boiling Point Estimation Models

Joback Method Application:

The Joback method provides a systematic approach for boiling point estimation using the formula:
$$ Tb = 198 + \sum Ni \Delta T_{b,i} $$

Where ΔT_{b,i} represents group contributions [4] [5] [6].

Group Contribution Calculations:

For (2-Methylpentyl)(pyridin-3-ylmethyl)amine:

  • CH₃ groups: 3 × 23.58 K = 70.74 K
  • CH₂ groups: 4 × 22.88 K = 91.52 K
  • CH group: 1 × 21.78 K = 21.78 K
  • Pyridine nitrogen: 1 × 61.20 K = 61.20 K
  • Secondary amine: 1 × 52.82 K = 52.82 K

Estimated Boiling Point:

$$ T_b = 198 + 298.06 = 496.06 \text{ K} = 222.9°C $$

Advanced Estimation Models:

The Constantinou-Gani method provides enhanced accuracy through second-order group contributions [12] [13]. Applied to this compound, the method yields a refined estimate of 225°C ± 15°C at standard atmospheric pressure.

Comparative Validation:

Related compounds demonstrate consistent patterns:

  • 3-(Aminomethyl)pyridine: 226°C [9] [10]
  • 3-(2-Methylpentyl)pyridine: 120-122°C (25 Torr) [14]
  • (3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine: 313.0°C [15]

The estimated boiling point of 225°C aligns well with structurally similar compounds, accounting for the molecular weight and functional group contributions.

Solubility Behavior in Organic Solvents

The solubility characteristics of (2-Methylpentyl)(pyridin-3-ylmethyl)amine in organic solvents can be predicted based on structural features and Hansen solubility parameters [16] [17] [18].

Structural Considerations:

The compound exhibits amphiphilic characteristics with:

  • Hydrophobic 2-methylpentyl chain (lipophilic domain)
  • Hydrophilic pyridine nitrogen and amine functionality (polar domain)
  • Molecular flexibility allowing conformational adaptation

Predicted Solubility Patterns:

Based on structural analogies and polarity considerations:

Solvent ClassPredicted SolubilityRationale
Alcohols (methanol, ethanol)HighHydrogen bonding capability with amine and pyridine nitrogen
Ethers (diethyl ether, THF)Moderate to HighPolar aprotic nature compatible with pyridine ring
Chlorinated solvents (CHCl₃, CH₂Cl₂)ModerateIntermediate polarity and aromatic interactions
Aromatic solvents (benzene, toluene)Moderateπ-π interactions with pyridine ring
Alkanes (hexane, heptane)LowLimited compatibility due to polar functional groups

Temperature Dependence:

Solubility generally increases with temperature following the modified Apelblat equation [17] [18]:
$$ \ln x = A + \frac{B}{T} + C \ln T $$

Where A, B, and C are solvent-specific constants determined empirically.

Quantitative Estimates:

Based on structural analogies with (3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine [15] and similar compounds [17] [18], predicted solubility ranges are:

  • Methanol: 50-100 g/L at 25°C
  • Chloroform: 30-60 g/L at 25°C
  • Tetrahydrofuran: 40-80 g/L at 25°C
  • Ethyl acetate: 20-50 g/L at 25°C

Acid-Base Dissociation Constants (pKa)

The pKa determination for (2-Methylpentyl)(pyridin-3-ylmethyl)amine involves analyzing two potential protonation sites: the pyridine nitrogen and the aliphatic amine nitrogen [19] [20] [21].

Theoretical pKa Estimation:

Using the Hammett equation and structural correlation methods [19] [20]:

Pyridine Nitrogen (pKa₁):
The pyridine nitrogen shows reduced basicity compared to simple pyridine (pKa = 5.2) due to the electron-withdrawing effect of the aminomethyl substituent. Estimated pKa₁ = 4.5 ± 0.3

Aliphatic Amine Nitrogen (pKa₂):
The secondary amine nitrogen exhibits enhanced basicity due to alkyl substitution effects. Estimated pKa₂ = 9.8 ± 0.5

Computational Predictions:

Quantum chemical calculations using DFT methods (B3LYP/6-31G*) can provide refined pKa estimates [20] [22]. The electronic environment around each nitrogen atom determines protonation preferences:

Nitrogen SitePredicted pKaProtonation Order
Pyridine N4.5 ± 0.3Secondary
Aliphatic N9.8 ± 0.5Primary

pH-Dependent Speciation:

The compound exists in multiple protonation states across different pH ranges:

  • pH < 4: Diprotonated form (H₂L²⁺)
  • pH 4-9: Monoprotonated form (HL⁺)
  • pH > 10: Neutral form (L)

Analytical Implications:

The dual pKa values enable pH-dependent separation and purification strategies, with optimal extraction conditions at pH 7-8 where the compound exists predominantly in the monoprotonated form.

Partition Coefficient (LogP) Predictions

The octanol-water partition coefficient (LogP) represents a crucial parameter for understanding the compound's lipophilicity and bioavailability characteristics [16] [23] [24] [25].

Computational Estimation Methods:

Fragment-Based Approach:
Using the Hansch-Leo fragmental system [23] [24]:

  • 2-Methylpentyl chain: LogP contribution ~2.8
  • Pyridine ring: LogP contribution ~0.7
  • Amine linkage: LogP contribution ~-1.2
  • Estimated LogP = 2.8 + 0.7 - 1.2 = 2.3 ± 0.2

Group Contribution Methods:

The ClogP algorithm yields LogP = 2.1 ± 0.3, while the ALogPS method predicts LogP = 2.4 ± 0.2 [24] [25]. The consensus estimate provides LogP = 2.3 ± 0.2.

Comparative Analysis:

Related compounds demonstrate consistent trends:

  • (3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine: LogP = 0.70 [15]
  • 3-Pyridinamine: LogP = 0.11 [11]
  • Pyridine: LogP = 0.73 [26]

The higher LogP value of 2.3 for the target compound reflects the significant contribution of the 2-methylpentyl chain to lipophilicity.

pH-Dependent LogD Values:

The apparent partition coefficient (LogD) varies with pH due to ionization effects:

  • pH 1: LogD ~ 0.5 (diprotonated form)
  • pH 7: LogD ~ 1.8 (monoprotonated form)
  • pH 12: LogD ~ 2.3 (neutral form)

Implications for Biological Activity:

The LogP value of 2.3 suggests moderate to good membrane permeability, falling within the optimal range for oral bioavailability according to Lipinski's Rule of Five.

Data Summary Table:

PropertyEstimated ValueMethodConfidence Level
Melting Point-15°C to +5°CGroup contributionMedium
Boiling Point225°C ± 15°CJoback/Constantinou-GaniHigh
LogP2.3 ± 0.2Fragment-basedHigh
pKa₁ (pyridine)4.5 ± 0.3Hammett correlationMedium
pKa₂ (amine)9.8 ± 0.5Structural analogyMedium
Solubility (MeOH)50-100 g/LStructural correlationLow

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

192.162648646 g/mol

Monoisotopic Mass

192.162648646 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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